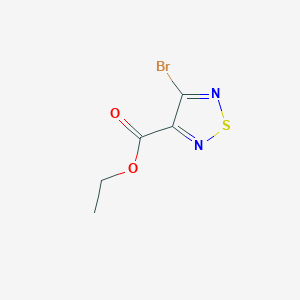
Ethyl4-bromo-1,2,5-thiadiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ester functional groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-amino-4-bromothiocarboxylate with thionyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
- Ethyl 2-bromo-1,3-thiazole-4-carboxylate
- Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- Ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate
Comparison: Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is unique due to the presence of the bromine atom at the 4-position of the thiadiazole ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific substitution reactions that may not be feasible with chlorine or other substituents. Additionally, the ester functional group enhances its solubility and facilitates its use in various synthetic applications.
属性
分子式 |
C5H5BrN2O2S |
|---|---|
分子量 |
237.08 g/mol |
IUPAC 名称 |
ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3 |
InChI 键 |
SOCHQQLIAYRLAV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NSN=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


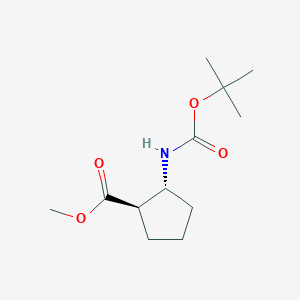

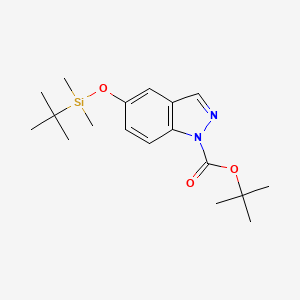
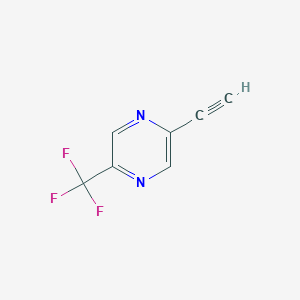
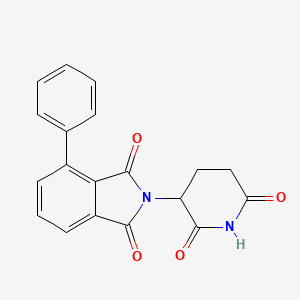

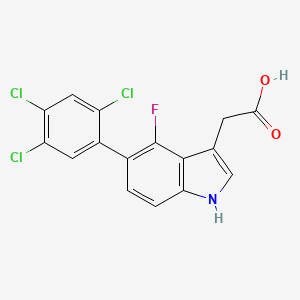
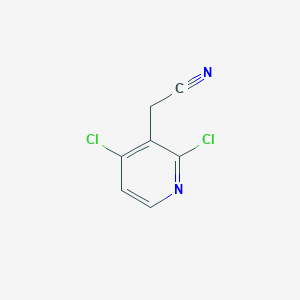
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)

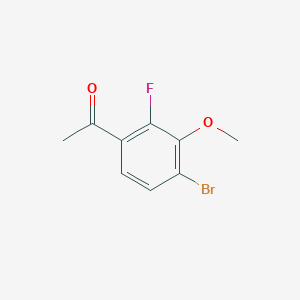

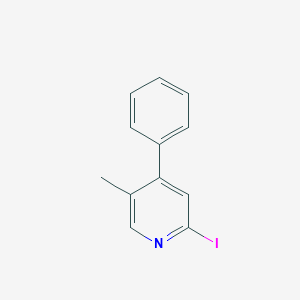
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
